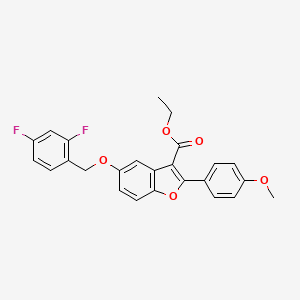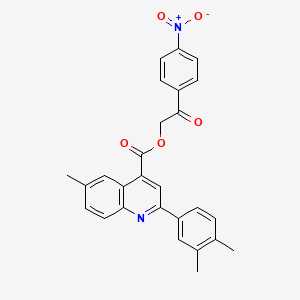![molecular formula C22H21NO4S B11624390 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11624390.png)
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is an organic compound characterized by its complex structure, which includes methoxy, methylphenyl, and sulfonyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-methylphenylamine, and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form the intermediate amide.
Sulfonylation: Finally, the intermediate amide is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-hydroxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide.
Reduction: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfanyl]benzamide.
Substitution: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-2-nitrobenzamide (for nitration).
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its structural features are investigated for interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials, particularly where specific functional groups are required.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methylphenyl)benzamide:
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
4-methoxy-N-(4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical and biological properties.
Uniqueness
4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is unique due to the combination of methoxy, methylphenyl, and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21NO4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C22H21NO4S/c1-16-4-10-19(11-5-16)23(22(24)18-8-12-20(27-3)13-9-18)28(25,26)21-14-6-17(2)7-15-21/h4-15H,1-3H3 |
InChI Key |
ADHDPLULDYOLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624310.png)
![N-(3-Methylphenyl)-2-({5-propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11624322.png)
![5-(4-Bromophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624329.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11624332.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)


![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11624365.png)
![N-(3-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11624381.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
![2-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B11624397.png)
